7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one
Description
Properties
CAS No. |
142266-75-9 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
7,8-dimethoxy-3,3a,4,5-tetrahydro-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C14H16O3/c1-16-11-7-9-5-3-4-8-6-10(15)13(12(8)9)14(11)17-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
HLBRDURYZJYMPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C3C(CCCC3=C1)CC2=O)OC |
Origin of Product |
United States |
Preparation Methods
TfOH-Catalyzed Domino Cyclization
The most documented and efficient method for synthesizing 7,8-dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one involves a Brønsted acid-mediated domino cyclization . This approach enables the formation of the fused tricyclic structure in a single reaction vessel, leveraging the reactivity of electron-deficient esters under acidic conditions.
General Procedure
- Reactants : Esters functionalized with electron-withdrawing groups (e.g., aryl or alkyl substituents) are used as starting materials. For example, ester 4ea (7,8-dimethoxy-substituted precursor) reacts under controlled conditions.
- Catalyst : Trifluoromethanesulfonic acid (TfOH) is employed as a strong Brønsted acid to protonate intermediates, facilitating cyclization.
- Solvent : 1,2-Dichloroethane (DCE) is typically used due to its stability under acidic conditions.
- Temperature and Time : Reactions are conducted at 50°C for 12–24 hours , depending on the substrate’s steric and electronic profile.
Mechanistic Insights
The reaction proceeds through a two-step intramolecular cyclization :
- Formation of the Enolate Intermediate : TfOH protonates the ester carbonyl, generating an enolate that undergoes nucleophilic attack on a proximal electrophilic site.
- Cyclization and Aromatization : The intermediate undergoes a second cyclization, forming the fused bicyclic system. Aromatic stabilization drives the reaction to completion.
| Example | Starting Ester | Conditions | Yield | Purification Method |
|---|---|---|---|---|
| 5ca | 4ca (8-methylphenyl) | TfOH (1.5 mmol), DCE, 50°C, 24 h | 86% | SiO₂ column (petroleum ether/ethyl acetate 95:5) |
| 5da | 4da (8-methoxyphenyl) | TfOH (1.5 mmol), DCE, 50°C, 12 h | 82% | SiO₂ column (petroleum ether/ethyl acetate 85:15) |
| 5ea | 4ea (7,8-dimethoxyphenyl) | TfOH (1.5 mmol), DCE, 50°C, 12 h | 66% | SiO₂ column (petroleum ether/ethyl acetate 75:25) |
Substrate Scope and Limitations
- Electron-Donating Groups : Methoxy substituents at positions 7 and 8 enhance regioselectivity by directing cyclization pathways.
- Steric Effects : Bulky aryl groups (e.g., 4-methylphenyl) reduce yields due to increased steric hindrance (e.g., 5ed : 53% yield).
- Solvent Dependency : DCE’s low polarity is critical for stabilizing intermediates; polar solvents (e.g., DMF) inhibit cyclization.
Alternative Cyclization Strategies
While TfOH-mediated methods dominate, other approaches have been explored for structurally related compounds, though their applicability to 7,8-dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one remains unconfirmed.
Critical Factors in Reaction Optimization
Key parameters influencing yield and selectivity include:
Chemical Reactions Analysis
Types of Reactions
“7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of “7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Core Structure :
- Target Compound : Bicyclic acenaphthene derivative with tetrahydro modification (two fused rings: one fully aromatic, one partially saturated).
- Analog (5-Methoxy-3,4-dihydronaphthalen-1(2H)-one): Monocyclic dihydronaphthalenone with a single saturated ring .
Substituents :
- Target Compound : Two methoxy groups at positions 7 and 8.
- Analog : One methoxy group at position 3.
Physicochemical Properties
Spectroscopic Data
- NMR :
- The analog (5-Methoxy-3,4-dihydronaphthalen-1(2H)-one) exhibits distinct aromatic protons (δ 7.01–7.61 ppm) and methoxy singlet (δ 3.84 ppm) . The target compound’s NMR would likely show upfield shifts for protons near the additional methoxy group and altered coupling patterns due to bicyclic rigidity.
- IR :
- Both compounds share a ketone C=O stretch (~1700 cm⁻¹), but the target compound’s bicyclic structure may reduce vibrational freedom, sharpening absorption bands.
Biological Activity
7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C14H16O3
- Molecular Weight : 232.28 g/mol
- CAS Number : 142266-75-9
Biological Activity
The biological activity of 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one has been investigated in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:
- Study on Cell Lines : Research conducted on various cancer cell lines demonstrated that 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one inhibited cell proliferation significantly. The IC50 values were determined to be in the micromolar range for several tested lines including breast and colon cancer cells .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound:
- In Vitro Studies : In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability in models of neurodegeneration .
Anti-inflammatory Properties
The anti-inflammatory potential of 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one has also been explored:
- Cytokine Inhibition : Studies have reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential role in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Reduction in ROS levels | |
| Anti-inflammatory | Decreased cytokine production |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers examined the effects of 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .
Case Study 2: Neuroprotection
A study published in Neuroscience Letters focused on the neuroprotective effects of the compound against glutamate-induced toxicity in SH-SY5Y neuronal cells. Results indicated that treatment with 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one significantly improved cell survival rates and reduced markers of oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
